

# Application Notes & Protocols: Preparation of Regioregular (AB)<sub>n</sub> Copolymers Using Bis-Lactones

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## Compound of Interest

Compound Name: *Bis-lactone*

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These notes detail the synthesis of regioregular (AB)<sub>n</sub> copolymers through the step-growth polymerization of a highly reactive spiro **bis-lactone** (γSL) with various nucleophilic comonomers. This method allows for the creation of diverse functional polymers under mild reaction conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Overview & Key Advantages

The synthesis of well-defined alternating copolymers presents a significant challenge in polymer chemistry. Traditional ring-opening polymerization (ROP) of lactones is a common method for producing polyesters, but achieving strict regioregularity in (AB)<sub>n</sub> copolymers is often difficult.[\[1\]](#) A novel approach utilizes a spiro **bis-lactone** with γ-exomethylene moieties (γSL), which greatly enhances its reactivity towards ring-opening.[\[2\]](#)[\[3\]](#) This allows for efficient step-growth polymerization at room temperature with comonomers like diols, dithiols, and diamines, yielding a variety of functional, regioregular copolymers.[\[1\]](#)[\[2\]](#)

Key Advantages:

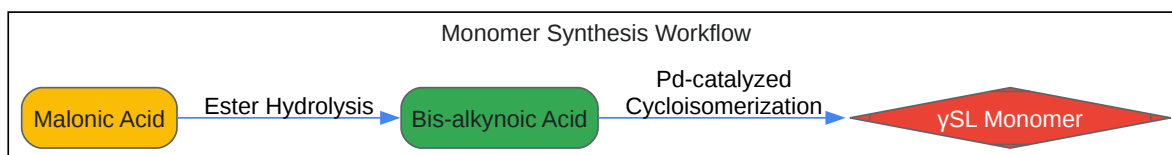
- **Mild Conditions:** Polymerization proceeds efficiently at room temperature.[\[1\]](#)[\[2\]](#)
- **High Regioregularity:** The step-growth mechanism ensures a well-defined (AB)<sub>n</sub> alternating structure.[\[1\]](#)

- Versatility: A single **bis-lactone** monomer can be combined with various comonomers (diols, dithiols, diamines) to produce polyesters, poly(spiro bis( $\beta$ -thioether lactones)), and poly(spiro bis( $\beta$ -hydroxy-lactames)).<sup>[1][2]</sup>
- Functional Polymers: The resulting copolymers feature diverse linkages and pendant functional groups.<sup>[3]</sup>

## Experimental Workflows & Mechanisms

### Synthesis of Spiro Bis-Lactone Monomer ( $\gamma$ SL)

The  $\gamma$ SL monomer is prepared on a gram scale from malonic acid via a Pd-catalyzed cycloisomerization.<sup>[2][3]</sup>

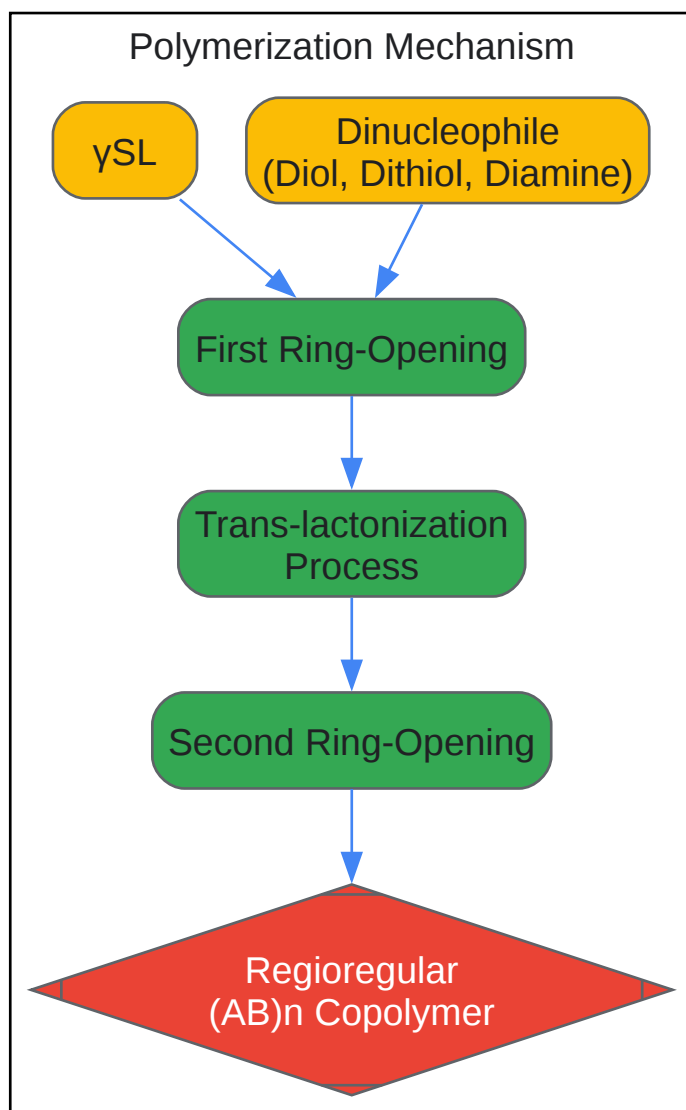


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Caption: Workflow for the synthesis of the  $\gamma$ SL monomer.

### Mechanism of Step-Growth Polymerization

The polymerization of  $\gamma$ SL with dinucleophiles (H-X-R-X-H) proceeds via a step-growth mechanism. A key feature of this reaction is an original trans-lactonization process that occurs after the first ring-opening of the spiro center.<sup>[1][2]</sup> This reactivity can be leveraged for more complex structures like terpolymers.<sup>[2]</sup>



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Caption: Mechanism for regioregular copolymer formation.

## Experimental Protocols

### General Protocol for Step-Growth Polymerization of γSL with Dithiols

This protocol describes the synthesis of poly(spiro bis(β-thioether lactones)).

- Preparation: In a nitrogen-filled glovebox, add the spiro **bis-lactone**  $\gamma$ SL (1 equivalent) and the corresponding dithiol (1 equivalent) to a vial.
- Solvent & Catalyst: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 1 M. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst (5 mol%).
- Reaction: Seal the vial and stir the mixture at room temperature (25 °C) for 24 hours.
- Purification: After 24 hours, precipitate the resulting polymer by adding the reaction mixture dropwise into cold methanol.
- Isolation: Collect the polymer by filtration or centrifugation.
- Drying: Dry the isolated polymer under vacuum until a constant weight is achieved.
- Characterization: Characterize the final polymer using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Gel Permeation Chromatography (GPC).

Note: The procedure is similar for diols. For reactions with primary diamines, the DBU catalyst may not be necessary for the polymerization to proceed effectively.[\[2\]](#)[\[3\]](#)

## Protocol for Sequential Terpolymerization (ABAC)<sub>n</sub>

This advanced protocol demonstrates the synthesis of a regioregular terpolymer by leveraging the trans-lactonization process.[\[1\]](#)

- First Step (Formation of **Bis-lactone** Intermediate):
  - React two equivalents of  $\gamma$ SL with one equivalent of a diol (e.g., 1,4-butanediol) in the presence of DBU catalyst.
  - Monitor the reaction until the formation of the **bis-lactone** intermediate (17) is complete, which can be isolated and confirmed by  $^1\text{H}$  NMR.[\[1\]](#)
- Second Step (Terpolymerization):
  - Treat the isolated **bis-lactone** intermediate with one equivalent of a diamine (e.g., 1,6-hexanediamine).

- Add DBU catalyst and stir the mixture to induce step-growth terpolymerization.
- Follow the purification and isolation steps outlined in Protocol 3.1.

## Data Presentation: Polymer Properties

The properties of the synthesized copolymers vary based on the nucleophilic comonomer used.

### Table 1: Polymerization of $\gamma$ SL with Diols

Conditions: 24 hours, 25 °C, DBU catalyst.

Comonomer (Diol)	Resulting Polymer	M <sub>w</sub> (g·mol <sup>-1</sup> )	Đ (M <sub>w</sub> /M <sub>n</sub> )	T <sub>g</sub> (°C)
1,4-butanediol (N1a)	P(N1a)	5,000	1.8	-11.1
1,6-hexanediol (N1b)	P(N1b)	10,000	2.1	-1.8
1,8-octanediol (N1c)	P(N1c)	8,000	1.9	-4.5

Data sourced from Ximenis et al.[\[1\]](#)

### Table 2: Polymerization of $\gamma$ SL with Dithiols

Conditions: 24 hours, 25 °C, DBU catalyst.

Comonomer (Dithiol)	Resulting Polymer	M <sub>w</sub> (g·mol <sup>-1</sup> )	Đ (M <sub>w</sub> /M <sub>n</sub> )	T <sub>g</sub> (°C)
1,4-butanedithiol (N2a)	P(N2a)	12,000	2.0	4.5
1,6-hexanedithiol (N2b)	P(N2b)	15,000	2.2	15.7
1,8-octanedithiol (N2c)	P(N2c)	13,000	2.1	9.8

Data sourced from Ximenis et al.[1]

### Table 3: Polymerization of γSL with Diamines

Conditions: 24 hours, 25 °C.

Comonomer (Diamine)	Catalyst	Resulting Polymer	M <sub>w</sub> (g·mol <sup>-1</sup> )	Đ (M <sub>w</sub> /M <sub>n</sub> )
1,4-butanediamine (N3a)	None	P(N3a)	~10,000	2.3
1,6-hexanediamine (N3b)	DBU	P(N3b)	~10,000	2.5

Note: The polymerization with primary diamines proceeds well both with and without a DBU catalyst.[2][3] M<sub>w</sub> values are approximate as reported in the literature.

### Table 4: Properties of (ABAC)<sub>n</sub> Terpolymer

Comonomers	Resulting Polymer	M <sub>w</sub> (g·mol <sup>-1</sup> )	Đ (M <sub>w</sub> /M <sub>n</sub> )
γSL, Diol (N1b), Diamine (N3b)	Terpolymer	~18,000	2.6

Data sourced from Ximenis et al.[1]

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